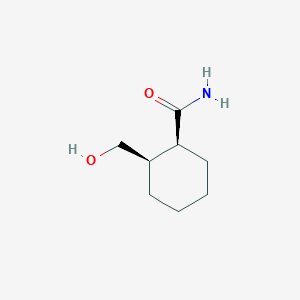
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as D-gluco-2-amino-1-cyclohexanecarboxylic acid and has the molecular formula C8H15NO3. In
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is its high yield and purity when synthesized using the appropriate method. It is also relatively stable and can be stored for extended periods. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI). One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to explore its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi.
Conclusion:
In conclusion, Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) can be achieved through various methods. One of the most common methods is the reaction of D-glucose with cyclohexylamine in the presence of a catalyst. This method yields the desired product with a high yield and purity. Another method involves the reaction of cyclohexanecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding cyclic anhydride, which is then reacted with hydroxymethylamine to yield the desired product.
Eigenschaften
CAS-Nummer |
116261-07-5 |
|---|---|
Produktname |
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1S,2R)-2-(hydroxymethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
OEVOZNQMEGBPOA-BQBZGAKWSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)CO)C(=O)N |
SMILES |
C1CCC(C(C1)CO)C(=O)N |
Kanonische SMILES |
C1CCC(C(C1)CO)C(=O)N |
Synonyme |
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
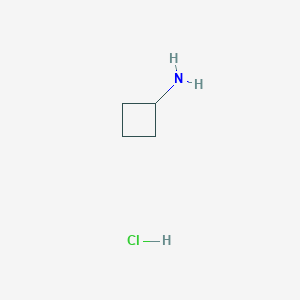
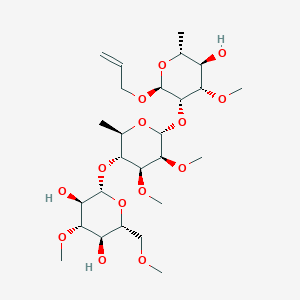

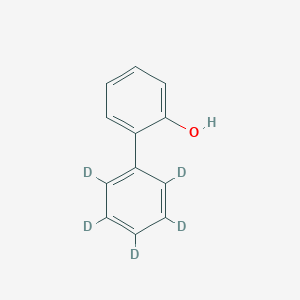

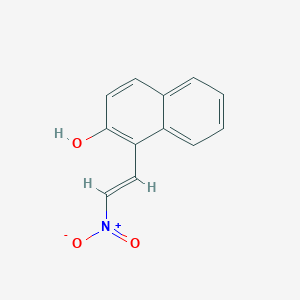
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

